Citropin-1.1.3
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFDVIKKVASVIGLASP |
Origin of Product |
United States |
Isolation, Purification, and Initial Characterization Methodologies for Citropin 1.1.3
Methodologies for Peptide Extraction from Biological Matrices
The primary source for the isolation of Citropin-1.1.3 is the glandular secretion from the skin of Litoria citropa. iiitd.edu.in The extraction process is a critical first step designed to separate the peptides from a complex mixture of other biological molecules.
The process typically begins with the collection of the glandular secretions. iiitd.edu.in These secretions represent the crude biological matrix. A common strategy in peptide purification involves the use of acidic solvents. tandfonline.com Many antimicrobial peptides are readily soluble in acidic solutions, which also serves to denature and precipitate many larger, unwanted proteins, thus achieving an initial level of purification. tandfonline.com For instance, crude samples may be treated with acid to denature most other proteins and peptides. tandfonline.com Following this initial extraction and potential acid treatment, the sample is often clarified through centrifugation to remove insoluble materials before proceeding to chromatographic purification. mdpi.com
Chromatographic Techniques for this compound Isolation
Chromatography is the cornerstone of peptide purification, allowing for the separation of individual peptides from a complex mixture based on their specific chemical properties such as hydrophobicity and size.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most pivotal technique for the purification of citropins and other antimicrobial peptides. iiitd.edu.inacs.orgfrontiersin.org This method separates molecules based on their hydrophobicity. The crude peptide extract is loaded onto a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then passed through the column. acs.orgfrontiersin.org
A gradient is employed where the concentration of the organic solvent is gradually increased. This causes peptides to elute from the column in order of increasing hydrophobicity. Small amounts of an acid, such as trifluoroacetic acid (TFA) or formic acid, are usually added to the mobile phase to improve peak shape and resolution. acs.orgfrontiersin.org The eluted peptides are monitored using a UV detector, typically at a wavelength of 210 nm. acs.org Often, multiple rounds of HPLC are necessary to isolate a single peptide to a high degree of purity. iiitd.edu.in The final purity is then confirmed using analytical HPLC in conjunction with mass spectrometry. acs.org
| Parameter | Description | Common Examples/Values | Source |
|---|---|---|---|
| Technique | Separation based on hydrophobicity. | Reverse-Phase HPLC (RP-HPLC) | acs.orgfrontiersin.org |
| Stationary Phase (Column) | Non-polar material that interacts with the peptides. | C18 (e.g., Nucleodur C18 HTec) | acs.orgfrontiersin.org |
| Mobile Phase | A solvent system that carries the sample through the column. | Water and Acetonitrile | acs.orgfrontiersin.org |
| Elution Method | Gradual increase in organic solvent concentration to elute bound peptides. | Linear gradient (e.g., 5% to 70% acetonitrile) | acs.org |
| Mobile Phase Additive | An acid used to improve separation and peak sharpness. | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | acs.orgfrontiersin.org |
| Detection | Method for observing the eluted peptides. | Ultraviolet (UV) Spectroscopy at 210 nm | acs.org |
While RP-HPLC is the primary tool for high-resolution separation, other chromatographic techniques can be used for initial fractionation. Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size. tandfonline.com This method can be employed to separate smaller peptides (under 10 kDa) from larger proteins. tandfonline.com Materials such as Sephadex G-25 or Bio-Gel P-10 are packed into a column, and the sample is passed through. tandfonline.comajol.info Larger molecules are excluded from the pores of the packing material and elute first, while smaller molecules like this compound enter the pores, extending their path and causing them to elute later.
Electrophoretic Separation Techniques
Electrophoresis is a technique that separates charged molecules in an electric field and is widely used for the analysis and purification of proteins and peptides. Given that most antimicrobial peptides are cationic at a neutral pH, electrophoretic methods are particularly suitable. tandfonline.comnih.gov
Several types of polyacrylamide gel electrophoresis (PAGE) are used. Tricine-SDS-PAGE is often preferred over standard SDS-PAGE for resolving low molecular weight proteins and peptides (1 to 100 kDa). tandfonline.comajol.info For cationic peptides, Acid-Urea PAGE (AU-PAGE) is a valuable tool, as the acidic conditions ensure the peptides maintain a positive charge and migrate effectively. tandfonline.comnih.gov
Another advanced technique is free-flow zone electrophoresis (FFZE), which allows for the continuous purification of antimicrobial peptides from complex samples with high recovery rates. nih.gov
| Technique | Principle of Separation | Primary Application for Peptides | Source |
|---|---|---|---|
| Tricine-SDS-PAGE | Separation based on molecular weight, optimized for smaller molecules. | Provides better resolution for low molecular weight peptides compared to standard SDS-PAGE. | tandfonline.comajol.info |
| Acid-Urea PAGE (AU-PAGE) | Separation based on mass and charge in an acidic, denaturing environment. | Ideal for the identification and quantification of cationic peptides. | tandfonline.comnih.gov |
| Free-Flow Zone Electrophoresis (FFZE) | Continuous separation of charged molecules in a liquid medium under an electric field. | Allows for preparative scale purification of peptides with high throughput and recovery. | nih.gov |
Initial Mass Spectrometry-Based Identification and Verification
After purification, mass spectrometry (MS) provides the definitive identification and verification of the peptide. iiitd.edu.in Electrospray ionization mass spectrometry (ESI-MS) is the most common technique used for this purpose. iiitd.edu.infrontiersin.orgresearchgate.net
In this method, the purified peptide solution is sprayed into the mass spectrometer, creating charged droplets from which peptide ions are released into the gas phase. The instrument then measures the mass-to-charge ratio (m/z) of these ions with extremely high accuracy. The experimentally determined molecular weight is compared to the theoretical molecular weight calculated from the peptide's amino acid sequence. frontiersin.org For this compound, the known amino acid sequence is Gly-Leu-Phe-Asp-Val-Ile-Lys-Lys-Val-Ala-Ser-Val-Ile-Gly-Leu-Ala-Ser-Pro-OH. iiitd.edu.ingoogle.com This sequence corresponds to a theoretical molecular mass of approximately 1813 amu. researchgate.net A match between the experimental and theoretical mass confirms the identity of the isolated peptide. iiitd.edu.infrontiersin.org
Elucidation of Molecular Structure and Conformational Dynamics of Citropin 1.1.3
Primary Amino Acid Sequence Determination
The primary structure of a peptide, its unique amino acid sequence, is fundamental to its function. The determination of this sequence for Citropin-1.1.3, a peptide isolated from the skin glands of the Australian Blue Mountains tree-frog (Litoria citropa), relies on a combination of protein chemistry and analytical techniques. iiitd.edu.innih.gov
The initial characterization of peptides like citropins involves their purification from the amphibian's glandular secretion, typically using high-performance liquid chromatography (HPLC). iiitd.edu.in Following isolation, the definitive amino acid sequence is determined.
Edman Degradation: This classical method involves the stepwise removal and identification of amino acids from the N-terminus of the peptide. adelaide.edu.au Each cycle cleaves one residue, which is then identified, allowing for the sequential reconstruction of the entire peptide chain.
De Novo MS/MS Sequencing: Modern proteomics heavily relies on mass spectrometry (MS). adelaide.edu.au In a typical workflow, the peptide's precise molecular mass is first determined. Then, the peptide is subjected to fragmentation within the mass spectrometer, generating a series of smaller fragment ions. In de novo sequencing, the mass differences between these fragment ions are analyzed to deduce the amino acid sequence without prior knowledge or database comparison. adelaide.edu.au The combination of electrospray ionization (ESI) with tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. adelaide.edu.au For the citropin family, electrospray MS was used to confirm that synthetic versions of the peptides were identical to the natural ones. iiitd.edu.in
Through these methods, the primary structure of this compound was established as an 18-residue linear peptide with the sequence Gly-Leu-Phe-Asp-Val-Ile-Lys-Lys-Val-Ala-Ser-Val-Ile-Gly-Leu-Ala-Ser-Pro, possessing a free carboxyl group at its C-terminus (-OH). iiitd.edu.ingoogle.com
This compound belongs to the citropin 1 family of peptides, which are characterized by significant sequence homology. iiitd.edu.innih.gov It is considered a member of the citropin 1.1 subfamily due to its high similarity to the parent peptide, Citropin 1.1. iiitd.edu.in
The primary distinction between this compound and other members of the Citropin 1.1 and 1.2 subfamilies is a C-terminal extension. iiitd.edu.innih.gov While Citropin 1.1 and 1.2 are 16-residue, C-terminally amidated peptides, this compound is an 18-residue peptide with a free carboxyl C-terminus. iiitd.edu.ingoogle.com Specifically, it shares the first 15 amino acid residues with Citropin 1.1 but features a three-residue extension (-Ala-Ser-Pro-OH) in place of the final Glycine amide of Citropin 1.1. iiitd.edu.in
Table 1: Sequence Alignment of this compound and Related Peptides
| Peptide | Sequence | Length | C-Terminus |
| This compound | G L F D V I K K V A S V I G L A S P | 18 | -OH |
| Citropin 1.1 | G L F D V I K K V A S V I G G L | 16 | -NH₂ |
| Citropin 1.2 | G L F D I I K K V A S V V G G L | 16 | -NH₂ |
Solution Structure Determination of this compound
Understanding the three-dimensional conformation of this compound in a relevant environment is key to elucidating its biological role. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine the high-resolution structures of peptides like citropins. iiitd.edu.innih.govresearchgate.net
NMR spectroscopy provides information on the spatial arrangement of atoms within a molecule. researchgate.net For peptides, structural studies are often conducted in membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures or detergent micelles like sodium dodecyl sulfate (B86663) (SDS), because these environments induce the peptide to adopt its biologically relevant conformation. iiitd.edu.inresearchgate.net The solution structure of the closely related Citropin 1.1 was determined in a TFE/water mixture and was found to be an amphipathic α-helix. iiitd.edu.innih.gov Later studies in SDS micelles showed a more complex structure for Citropin 1.1, with two α-helices separated by a turn. researchgate.net
Determining a peptide's 3D structure via NMR is a multi-step process that begins with the assignment of all proton signals in the spectrum to specific atoms of specific amino acid residues. This is achieved using a suite of two-dimensional (2D) NMR experiments. acs.org
Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a single amino acid's spin system. It allows for the identification of the amino acid type based on its characteristic pattern of connected proton signals. acs.org
Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): This provides information about protons that are connected through two or three chemical bonds, aiding in the definitive assignment of resonances within a residue. acs.org
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is critical for determining the 3D structure. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are near each other in the primary sequence. researchgate.netacs.org The intensity of a NOESY cross-peak is inversely proportional to the distance between the two interacting protons. These distance constraints are the primary data used for calculating the final structure. researchgate.net
The collection of interproton distance restraints derived from NOESY experiments forms the basis for calculating the peptide's three-dimensional structure. acs.org Computational algorithms, often implemented in software packages like AMBER or GROMACS, use these experimental restraints as inputs for molecular dynamics simulations. acs.org
The process generates not a single structure, but an ensemble of structures that all satisfy the experimental distance constraints. This ensemble represents the dynamic nature of the peptide in solution. The final set of structures is typically refined using energy minimization to ensure realistic bond lengths and angles. acs.org The quality of the final structures is assessed by parameters such as the root-mean-square deviation (RMSD) to the mean structure and the number of remaining NOE violations. While a specific structure for this compound is not publicly deposited, the methodology is well-established, and the resulting data are typically presented in a standardized format.
Table 2: Representative Structural Statistics for a Peptide Ensemble Determined by NMR (Illustrative)
| Parameter | Value |
| Restraints Used for Calculation | |
| Total NOE distance restraints | >200 |
| Intra-residue restraints | >80 |
| Inter-residue sequential restraints | >60 |
| Medium- and long-range restraints | >50 |
| Structural Quality Indicators | |
| RMSD from mean structure (backbone atoms) | < 0.5 Å |
| RMSD from mean structure (all heavy atoms) | < 1.0 Å |
| Ramachandran Plot (most favored regions) | > 90% |
| Ramachandran Plot (additionally allowed regions) | < 10% |
| NOE distance violations (>0.2 Å) | < 2 |
Note: This table is illustrative of typical data presented for NMR-derived peptide structures and does not represent experimentally determined values for this compound.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a important technique for investigating the secondary structure of peptides in various environments. acs.orgmpg.de This method measures the differential absorption of left and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its conformation.
Studies on related citropin peptides, such as Citropin 1.1, have shown that they adopt a predominantly α-helical secondary structure, particularly in membrane-mimicking environments. researchgate.netresearchgate.net For instance, Citropin 1.1 exhibits a single α-helix along its backbone in a trifluoroethanol (TFE)/water solution, a solvent known to induce helical structures. iiitd.edu.inresearchgate.net However, in the presence of sodium dodecyl sulfate (SDS) micelles, which simulate a membrane environment, Citropin 1.1's structure becomes more complex, forming two α-helices separated by a β-turn. researchgate.net It is proposed that two α-helices are formed upon contact of Citropin 1.1 with bacterial membranes. researchgate.net
While direct CD data for this compound is not extensively detailed in the provided results, the behavior of its parent peptide, Citropin 1.1, offers significant insights. The conformational flexibility and the propensity to form α-helical structures are critical for the biological activity of these peptides. acs.org The transition from a random coil in aqueous solution to a structured α-helix in a membrane-like environment is a hallmark of many AMPs. researchgate.net This transition is crucial for their ability to interact with and disrupt microbial membranes. researchgate.netresearchgate.net The helical content of a peptide can be quantified from its CD spectrum, and this often correlates with its antimicrobial efficacy. mpg.de
The solvent environment plays a pivotal role in determining the secondary structure of peptides like this compound. whiterose.ac.uk In aqueous solutions, many antimicrobial peptides, including those from the citropin family, tend to be unstructured or in a random coil conformation. mpg.de This is due to the interactions of the polar peptide backbone with water molecules.
However, in non-polar or membrane-mimicking environments, such as in the presence of TFE or lipid vesicles, these peptides undergo a conformational change to adopt a more ordered structure, typically an α-helix. iiitd.edu.inacs.org This induced helicity is driven by the hydrophobic effect, which encourages the burial of hydrophobic residues within the helical core, away from the aqueous environment. mpg.de The amphipathic nature of the resulting helix, with distinct hydrophobic and hydrophilic faces, is a key determinant of its interaction with cell membranes. iiitd.edu.innih.gov For example, the solution structure of Citropin 1.1 in a TFE/water mixture was determined to be an amphipathic α-helix with well-defined hydrophobic and hydrophilic regions. iiitd.edu.innih.govresearchgate.netresearchgate.net
The following table summarizes the expected conformational behavior of Citropin peptides in different solvent environments based on studies of related peptides.
| Solvent Environment | Predominant Secondary Structure | Rationale |
| Aqueous Solution | Random Coil / Unstructured | Interactions between the polar peptide backbone and water molecules favor an unfolded state. mpg.de |
| Trifluoroethanol (TFE) / Water | α-Helix | TFE is a helix-inducing solvent that mimics the hydrophobic environment of a cell membrane, promoting the formation of intramolecular hydrogen bonds. iiitd.edu.inresearchgate.net |
| Sodium Dodecyl Sulfate (SDS) Micelles | α-Helix / Other ordered structures | SDS micelles provide a membrane-mimetic environment, inducing a folded, often helical, conformation. researchgate.net |
| Lipid Vesicles | α-Helix | The lipid bilayer provides a hydrophobic environment that drives the folding of the peptide into an amphipathic α-helix to facilitate membrane interaction. researchgate.net |
Advanced Spectroscopic Techniques for Structural Insights
Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for analyzing the secondary structure of proteins and peptides. scribd.com This technique measures the vibrations of molecular bonds, and the amide I band (1600-1700 cm⁻¹) of the peptide backbone is particularly sensitive to the secondary structure. scribd.com
FTIR studies on Citropin 1.1 have been used to examine its conformational properties. researchgate.net The technique can differentiate between various secondary structures such as α-helices, β-sheets, turns, and random coils based on the frequency of the amide I absorption. For instance, α-helical structures typically show a characteristic absorption band around 1650-1658 cm⁻¹. The analysis of the amide I band shape and position provides quantitative information about the percentage of each secondary structure element within the peptide. scribd.com
Raman spectroscopy, a light scattering technique, can also provide detailed information about the structure and conformation of biomolecules. While specific applications of Raman spectroscopy to this compound are not detailed in the provided search results, its general utility in peptide and protein structural analysis is well-established. Raman spectroscopy can probe the vibrations of the peptide backbone and amino acid side chains, offering insights into secondary structure, local environment, and intermolecular interactions. Surface-enhanced Raman spectroscopy (SERS) is a particularly sensitive variant of this technique that can be used to study molecules adsorbed onto metal surfaces, which could be applied to investigate the interaction of this compound with model membrane systems.
Conformational Flexibility and Dynamic Behavior Studies
The conformational flexibility and dynamic behavior of antimicrobial peptides are intrinsically linked to their biological function. acs.org The ability to transition between different conformational states allows these peptides to adapt to diverse environments, from the aqueous milieu to the hydrophobic interior of a cell membrane. acs.org
Studies on related peptides highlight the importance of a certain degree of flexibility for optimal activity. acs.org For example, a rigid, well-defined helical structure is not always the most potent. The presence of "hinge" regions or breaks in the helical structure can be crucial for the peptide's ability to effectively disrupt membranes. researchgate.net Molecular dynamics (MD) simulations, often used in conjunction with spectroscopic data, can provide a detailed picture of the dynamic behavior of peptides like this compound, revealing the fluctuations and conformational changes that occur on a nanosecond timescale. acs.orgresearchgate.net These simulations can help to understand how the peptide interacts with and perturbs the lipid bilayer, leading to its antimicrobial effect. The conformational flexibility of precursor anions of related peptides has also been noted. adelaide.edu.au
Impact of Environmental Factors on Peptide Structure
The conformation of peptides like this compound is highly sensitive to the physicochemical properties of their environment, such as solvent polarity and the presence of biological membranes. The study of these interactions is critical, as the peptide must transition from an aqueous environment to a lipid membrane environment to exert any potential biological effect.
Research on Citropin 1.1 demonstrates this environmental dependence explicitly. In an aqueous solution containing 50% trifluoroethanol (TFE), a solvent known to promote helicity, Circular Dichroism (CD) and NMR spectroscopy indicate that Citropin 1.1 adopts a predominantly single, continuous α-helical structure along its entire backbone. iiitd.edu.innih.gov The maximal helical conformation is observed at this 50% TFE concentration. iiitd.edu.in This amphipathic α-helix presents well-defined hydrophobic and hydrophilic faces, a characteristic feature of many membrane-active antimicrobial peptides. iiitd.edu.innih.gov
However, this idealized helical structure is not maintained in a more biologically relevant membrane-mimetic environment. As noted previously, in the presence of SDS micelles, the single helix of Citropin 1.1 refolds into a more complex structure with two shorter helices interrupted by a turn. nih.govresearchgate.net This structural transition highlights that the peptide's conformation is not static but dynamically adapts to its surroundings. The interaction with negatively charged membranes has been shown to be a key factor in promoting α-helix formation and dimerization for active Citropin 1.1 analogues. nih.gov The conformational flexibility, allowing the peptide to adopt different structures in different environments, is considered an essential feature for the function of many antimicrobial peptides. acs.org
For this compound, the influence of these environmental factors would be superimposed on the intrinsic structural constraints imposed by its primary sequence, particularly the C-terminal Proline. While it would likely exhibit a random coil structure in a purely aqueous solution, its interaction with membrane-mimicking environments like TFE or lipid micelles would induce some secondary structure. However, the extent of this induced helicity would be limited by the C-terminal extension.
Data Table 1: Conformational Characteristics of Citropin 1.1 in Different Environments
| Environment | Dominant Secondary Structure | Method(s) of Determination | Reference(s) |
| 50% Trifluoroethanol (TFE) / Water | Single, continuous α-helix | NMR, Circular Dichroism | nih.gov, iiitd.edu.in, nih.gov |
| Sodium Dodecyl Sulfate (SDS) Micelles | Two α-helices (residues 4-7 and 10-16) separated by a βIV-turn (residues 8-9) | NMR, Molecular Dynamics | nih.gov, researchgate.net |
| Negatively-charged Model Membrane | α-helical dimer (head-to-tail) | NMR | nih.gov |
Investigation of Biosynthesis and Post Translational Modifications of Citropin 1.1.3
Precursor Peptide Identification and Characterization
Bioactive peptides are typically synthesized as part of a larger precursor protein, which can be identified through the analysis of cDNA from the organism's skin or relevant glands. nih.govplos.org These precursors, often called prepropeptides, generally share a common structural organization. This structure includes an N-terminal signal sequence, which directs the protein into the secretory pathway, followed by a conserved acidic pro-region, and finally, the C-terminal domain containing one or more copies of the bioactive peptide sequence. bicnirrh.res.in
In amphibians, the skin secretions contain a rich diversity of these peptides. imrpress.com Citropin-1.1.3 is an antimicrobial peptide originally isolated from the skin glands of the Australian Blue Mountains tree-frog, Litoria citropa. imrpress.comiiitd.edu.in It is structurally related to the more abundant Citropin 1.1 and 1.2 peptides but is distinguished by an extension at its C-terminus. iiitd.edu.in While the specific precursor for this compound has not been individually sequenced, its biosynthesis is understood to follow this general model. The precursor protein would contain the amino acid sequence for this compound, flanked by specific cleavage sites that are recognized by processing enzymes.
| Compound Name | Amino Acid Sequence | Source Organism | Key Structural Feature |
|---|---|---|---|
| Citropin 1.1 | GLFDVIKKVASVIGGL-NH2 | Litoria citropa | C-terminally amidated. iiitd.edu.inmdpi.com |
| Citropin 1.2 | GLFDIIKKVASVVGGL-NH2 | Litoria citropa | C-terminally amidated. iiitd.edu.in |
| This compound | GLFDVIKKVASVIGLASP-OH | Litoria citropa | Extended, non-amidated C-terminus. iiitd.edu.inacs.org |
Genomic and Transcriptomic Analysis of Peptide Expression
The identification and characterization of peptides like this compound rely heavily on genomic and transcriptomic analyses of the source organism. uni-duesseldorf.de For amphibian skin peptides, this involves creating cDNA libraries from the mRNA extracted from skin gland secretions. Sequencing these libraries reveals the precursor protein sequences, confirming that the peptides are ribosomally synthesized. bicnirrh.res.in
Studies on Litoria citropa have shown that nineteen distinct citropin peptides are present in the secretions from the granular dorsal glands. iiitd.edu.inresearchgate.net This diversity highlights a complex system of peptide expression. This compound is one of four peptides found in the dorsal glands that are structurally related to the primary citropin 1 peptides but feature a C-terminal extension. iiitd.edu.inresearchgate.net Transcriptomic data confirms that these peptides originate from gene-encoded precursors, which are then translated and processed within the granular glands before being secreted as part of the frog's chemical defense system. iiitd.edu.in
Enzymatic Processing Pathways of Citropin Peptides
The maturation of this compound from its inactive precursor is dependent on a series of enzymatic processing events. nih.gov This process of enzymatic hydrolysis is a common pathway for producing bioactive peptides from larger proteins. plos.org
The release of the final peptide from its precursor is accomplished by endoproteases, which are enzymes that cleave peptide bonds within a protein chain. nih.gov In eukaryotes, a family of calcium-dependent serine endoproteases, known as proprotein convertases (e.g., furin), are responsible for processing precursor proteins within the secretory pathway. bicnirrh.res.inembopress.org These enzymes recognize and cleave at specific amino acid sequences, liberating the bioactive fragments. embopress.org
In the case of citropins, it has been observed that the amphibian's own skin secretion contains endoproteases that can further modify the peptides after they are released. iiitd.edu.inresearchgate.net For instance, the highly active Citropin 1.1 is known to be deactivated by an endoprotease that removes residues from the N-terminal end. iiitd.edu.inresearchgate.net This suggests that enzymatic processing is a critical step not only for activation but also for the potential regulation and degradation of the peptide's biological activity in the host. researchgate.net
The sites where endoproteases cleave are highly specific. The classical cleavage signal in many regulatory peptide precursors is a pair of basic amino acids, such as Arginine-Arginine or Lysine-Arginine. nih.gov However, cleavage at single basic residues has also been widely documented. nih.gov The conformation of the peptide chain around the cleavage site can be a determining factor, with certain structures, such as those involving proline residues, directing cleavage at a specific arginine residue. nih.gov
For citropins, the precise cleavage sites on the precursor that release this compound have not been definitively mapped. However, the process would involve endoproteolytic cleavage at sites flanking the N- and C-termini of the GLFDVIKKVASVIGLASP sequence within the larger proprotein. Further processing or degradation can also occur, as seen with the N-terminal cleavage of Citropin 1.1, which results in less active fragments. iiitd.edu.inresearchgate.net
| Cleavage Mechanism | Description | Example Enzyme Family |
|---|---|---|
| Dibasic Cleavage | Cleavage at a sequence of two consecutive basic amino acids (e.g., Lys-Arg, Arg-Arg). nih.gov | Proprotein Convertases (e.g., Furin). embopress.org |
| Monobasic Cleavage | Cleavage at a single basic amino acid (e.g., Arginine). nih.gov | Specific processing proteases. nih.gov |
| Aromatic Residue Cleavage | Site-selective cleavage targeting aromatic amino acids like Tryptophan, Tyrosine, or Phenylalanine. rsc.org | Various chemical and enzymatic methods. rsc.org |
Identification of Post-Translational Modifications
After a peptide is cleaved from its precursor, it can undergo further chemical changes known as post-translational modifications (PTMs). These modifications are crucial for the structure, stability, and biological activity of many peptides. researchgate.net
One of the most common PTMs for bioactive peptides is C-terminal amidation, where the C-terminal carboxylic acid is converted to a primary amide (-CONH2). imrpress.com This modification is known to enhance the stability and biological activity of many AMPs, including other members of the citropin family like Citropin 1.1 and Citropin 1.2. iiitd.edu.inresearchgate.net
However, a key distinguishing feature of this compound is its lack of C-terminal amidation. iiitd.edu.inacs.orgresearchgate.net The sequence is reported as GLFDVIKKVASVIGLASP-OH, indicating a free carboxylic acid at the C-terminus. iiitd.edu.inacs.org This lack of amidation, combined with its extended sequence, differentiates it from the more potent antibacterial citropins and may be related to its minimal observed antibacterial activity. iiitd.edu.inresearchgate.net The presence of a free carboxyl group instead of an amide is a significant post-translational feature that defines the chemical identity of this compound.
| Compound Name | C-Terminal Sequence | Modification Status | Reference |
|---|---|---|---|
| Citropin 1.1 | ...VIGGL-NH2 | Amidated | iiitd.edu.inmdpi.com |
| Citropin 1.2 | ...VVGGL-NH2 | Amidated | iiitd.edu.in |
| This compound | ...VIGLASP-OH | Non-amidated (Free Carboxylic Acid) | iiitd.edu.inacs.org |
Other Potential Modifications
While the canonical biosynthesis of this compound results in a specific 18-amino acid peptide, a variety of other chemical modifications are theoretically possible or have been explored in related peptides to enhance their therapeutic properties. nih.gov These modifications represent potential avenues for creating analogues with improved stability, selectivity, or antimicrobial potency. rsc.orgfrontiersin.orgmdpi.com
One significant potential modification is amino acid substitution . Research on the closely related Citropin 1.1 has shown that strategic replacement of amino acids can dramatically alter its biological activity. researchgate.net For example, increasing the number of lysine (B10760008) residues can enhance activity against Gram-negative bacteria. researchgate.net Another studied modification involves the spontaneous isomerization of aspartate (Asp) residues to form isoaspartyl (isoAsp) residues . This change alters the peptide's backbone structure and has been shown to abolish the biological activity of Citropin 1.1, highlighting the importance of its specific conformation. researchgate.net
Peptide cyclization or "stapling" is another strategy used to improve the stability and activity of AMPs. researchgate.net By introducing all-hydrocarbon staples into a modified Citropin 1.1 analogue (A4K14-citropin 1.1), researchers have created derivatives with enhanced helical structure and greater resistance to proteolytic degradation. frontiersin.org Such modifications could potentially be applied to this compound to improve its structural integrity.
Other general strategies for modifying AMPs that could be applied to this compound include the incorporation of D-amino acids to increase resistance to host proteases, and conjugation with molecules such as polyethylene (B3416737) glycol (PEGylation ) or lipids (lipidation ) to improve bioavailability and stability in a therapeutic context. rsc.orgfrontiersin.org
Table 1: Potential Modifications for Citropin Peptides
| Modification Type | Description | Potential Effect | Reference |
|---|---|---|---|
| Amino Acid Substitution | Replacement of one or more amino acids in the peptide sequence. | Can enhance antimicrobial activity, alter specificity, or reduce toxicity. | researchgate.netresearchgate.net |
| Isoaspartate Formation | Spontaneous isomerization of an aspartate residue. | Alters peptide backbone and can abolish biological activity. | researchgate.net |
| Peptide Stapling | Introduction of a synthetic brace to lock the peptide in a helical conformation. | Increases structural stability and resistance to enzymatic degradation. | frontiersin.org |
| Incorporation of D-amino acids | Use of non-natural D-isomers of amino acids instead of L-isomers. | Enhances stability against proteolytic enzymes. | rsc.orgfrontiersin.org |
| PEGylation | Covalent attachment of polyethylene glycol chains. | Can improve solubility, stability, and pharmacokinetic profile. | rsc.org |
| Lipidation | Attachment of fatty acid chains. | Can enhance membrane interaction and antimicrobial potency. | rsc.org |
Table 2: Compound Names Mentioned | Compound Name | | | :--- | | this compound | | Citropin 1.1 | | A4K14-citropin 1.1 | | Polyethylene glycol |
Comparative Molecular Biology and Evolutionary Perspectives of Citropin 1.1.3
Phylogenetic Analysis of Citropin Peptide Sequences
Phylogenetic analysis, which examines the evolutionary relationships between different biological sequences, is a fundamental tool for understanding the diversity within the citropin peptide family. youtube.comphylogeny.frmdpi.com While specific phylogenetic trees detailing the evolutionary placement of Citropin-1.1.3 are not extensively published, the relationships can be inferred from the sequence similarities among the various citropin peptides isolated from Litoria citropa. iiitd.edu.innih.gov
The citropin family is characterized by a number of structurally related peptides. iiitd.edu.in Citropin 1.1, one of the most abundant and well-studied peptides, is considered a benchmark for activity within this family. iiitd.edu.innih.govresearchgate.net this compound is structurally related to Citropin 1.1 but possesses a C-terminal extension of three additional amino acid residues. iiitd.edu.in This structural difference places it in a distinct subgroup within the citropin 1 family, highlighting a divergence from the more common forms. The presence of multiple citropin variants within a single species suggests a history of gene duplication events followed by diversification. plos.orgresearchgate.net
Comparative Genomics of Amphibian Host Defense Peptide Gene Families
The genes encoding amphibian HDPs, including the citropins, are known to be highly diverse and evolve rapidly. plos.orgresearchgate.net This rapid evolution is thought to be driven by the constant selective pressure exerted by pathogens. researchgate.net The genes for these peptides are typically organized in clusters, which facilitates the generation of diversity through processes like gene duplication and conversion. plos.org
In amphibians, HDPs are synthesized as precursor proteins that are later cleaved to release the mature, active peptides. bicnirrh.res.in The genomic structure of these precursors often shows a conserved signal sequence followed by a highly variable region that encodes the mature peptide. researchgate.net This modular design allows for the rapid evolution of the active peptide region while maintaining the necessary machinery for secretion. The diversity of citropin peptides found in Litoria citropa, including this compound, is a direct result of this evolutionary mechanism. iiitd.edu.innih.gov
Evolutionary Divergence and Conservation of Peptide Sequences
The sequences of citropin peptides show both conserved elements and regions of high variability. iiitd.edu.innih.govnih.gov The N-terminal region of many citropins is relatively conserved, suggesting its importance for a fundamental aspect of their function, such as initial interaction with microbial membranes. nih.gov In contrast, the C-terminal region exhibits greater divergence, as exemplified by the extended sequence of this compound compared to Citropin 1.1. iiitd.edu.innih.gov
Structure-Activity Relationship (SAR) Studies Across Citropin Variants
Structure-activity relationship (SAR) studies are crucial for understanding how the amino acid sequence of a peptide determines its biological function. nih.govresearchgate.net For the citropin family, these studies have revealed key features that govern their antimicrobial and other activities.
| Feature | Citropin 1.1 | This compound |
| Sequence | GLFDVIKKVASVIGGL-NH₂ | GLFDVIKKVASVIGLASP-OH |
| C-terminus | Amidated | Free Carboxyl |
| Antibacterial Activity | High | Minimal |
This table presents a comparison of the key features of Citropin 1.1 and this compound.
The lack of activity in this compound is likely due to a combination of factors, including the altered C-terminal structure and the absence of a C-terminal amide, which is often crucial for the activity of antimicrobial peptides. researchgate.netcore.ac.uk
The C-terminus of antimicrobial peptides plays a significant role in their function. core.ac.uk In many cases, a C-terminal amidation is essential for full activity, as it increases the peptide's net positive charge and enhances its interaction with negatively charged bacterial membranes. researchgate.netcore.ac.uk Citropin 1.1 is C-terminally amidated, which contributes to its potent antibacterial properties. iiitd.edu.innih.govcore.ac.uk
This compound, on the other hand, has a free carboxyl group at its C-terminus and three additional residues. iiitd.edu.in This extension and the lack of amidation likely disrupt the amphipathic helical structure that is critical for membrane interaction, leading to its observed lack of antibacterial efficacy. iiitd.edu.innih.gov Studies on other citropin analogs have shown that modifications at the C-terminus can dramatically alter activity, further emphasizing the importance of this region. nih.gov
Functional Redundancy and Specialization within Peptide Repertoires
The presence of a diverse array of HDPs in amphibian skin, such as the various citropins in Litoria citropa, is a classic example of functional redundancy and specialization. plos.orguv.escopernicus.org Functional redundancy ensures that if one peptide is ineffective against a particular pathogen, others may still provide protection. uv.esnih.gov This is a robust defense strategy in an environment with a wide variety of microbial threats.
While peptides like Citropin 1.1 provide broad-spectrum antimicrobial defense, the role of less active or inactive peptides like this compound is not yet fully understood. iiitd.edu.innih.gov It is possible that they have specialized functions that have not yet been identified, such as antiviral or immunomodulatory roles. Alternatively, they may represent evolutionary intermediates or byproducts of the processes that generate peptide diversity. The existence of such a varied peptide repertoire highlights the dynamic and multifaceted nature of the amphibian innate immune system. plos.org
Mechanistic Investigations of Biological Activity or Lack Thereof of Citropin 1.1.3
Assessment of Antibacterial Activity (Minimal/Insignificant Activity)
Research has consistently demonstrated that Citropin-1.1.3 possesses minimal to insignificant antibacterial properties. iiitd.edu.innih.govacs.org This is a notable deviation from other members of the citropin family, such as Citropin 1.1 and 1.2, which are characterized as wide-spectrum antibacterial peptides. nih.govresearchgate.net The structural difference, specifically the presence of three additional residues at the C-terminus in this compound (GLFDVIKKVASVIGLASP-OH), is believed to be responsible for this lack of potent antimicrobial action. iiitd.edu.innih.gov
The antibacterial efficacy of this compound has been evaluated using standard in vitro antimicrobial susceptibility assays. One common method involves measuring the zones of growth inhibition on thin agarose (B213101) plates that have been inoculated with specific microorganisms. iiitd.edu.in In these assays, the peptide is applied to the plate, and the diameter of the area where bacterial growth is prevented is measured.
A more quantitative assessment is achieved by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the peptide required to completely inhibit the visible growth of a microorganism after a set incubation period. iiitd.edu.inimrpress.com These assays are typically performed using broth microdilution methods in 96-well plates, following established protocols. uminho.pt For this compound, these standardized tests have confirmed its lack of significant activity against a range of bacteria. iiitd.edu.in
A comparative analysis of the MIC values highlights the dramatic difference in antibacterial potency between this compound and its related peptides. While Citropin 1.1 is effective against various Gram-positive and Gram-negative bacteria at relatively low concentrations, the MIC for this compound is consistently high, often exceeding the testable range. iiitd.edu.in This indicates that a much greater concentration of this compound is required to achieve the same inhibitory effect, rendering it practically inactive as an antibiotic. iiitd.edu.in
Table 1: Comparative MICs of Citropin Peptides (µg/mL)
| Organism | Citropin 1.1 | Citropin 1.1.3 |
|---|---|---|
| Bacillus cereus | 50 | >100 |
| Escherichia coli | 25 | >100 |
| Listeria monocytogenes | 100 | >100 |
| Pasteurella haemolytica | 100 | >100 |
| Staphylococcus aureus | 12 | >100 |
Data sourced from Bowie et al. (1998). iiitd.edu.in
Membrane Interaction Studies at a Mechanistic Level
Interaction with Model Lipid Bilayers (e.g., Liposomes, Micelles)
This compound is structurally related to the antibacterial citropin 1 peptides but possesses three additional residues at its C-terminus and shows minimal antibacterial activity. iiitd.edu.in Investigations into the interactions of citropin peptides with model lipid systems, such as liposomes and micelles, have been crucial in understanding their mechanisms of action. While much of the detailed research has focused on the more active analogue, citropin 1.1, the findings provide a framework for understanding the behavior of this compound.
Studies on citropin 1.1 have shown that it interacts with model membranes and that these interactions are fundamental to its biological activity. researchgate.net For instance, in a membrane-mimicking environment provided by sodium dodecyl sulfate (B86663) (SDS) micelles, citropin 1.1 adopts a distinct three-dimensional structure, featuring two α-helices separated by a βIV turn. researchgate.net This is a modification from its single helical structure observed in trifluoroethanol (TFE) solution. researchgate.net Such conformational changes upon interaction with lipid assemblies are a hallmark of many antimicrobial peptides. researchgate.netmpg.de
The composition of the lipid bilayer is a critical determinant of peptide-membrane interactions. researchgate.net Antimicrobial peptides from Australian tree frogs have been studied using various lipid systems to assess their specificity. researchgate.net The interaction typically involves the positively charged peptide adopting an α-helical conformation and binding to the charged (usually anionic) sites on the lipid bilayer. iiitd.edu.in For citropin 1.1, binding studies using surface plasmon resonance (SPR) have been conducted with vesicles composed of different lipids, including 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), and lipid extracts from Escherichia coli and bovine brain. researchgate.net These studies reveal that membrane selectivity correlates with biological activity. researchgate.net An analogue of citropin 1.1 with increased positive charge showed enhanced binding to E. coli lipid extracts. researchgate.net
While specific data for this compound is sparse, it is known to be a basic peptide, suggesting it would also interact with anionic phospholipids. iiitd.edu.in However, its lack of significant antibacterial activity suggests that this interaction may not lead to effective membrane disruption. iiitd.edu.in
Mechanistic Basis of Membrane Permeabilization or Lack Thereof
The primary mechanism of action for many antimicrobial peptides, including the citropin family, involves the permeabilization and disruption of the cell membrane. researchgate.net Two main models are often proposed for how amphipathic α-helical peptides achieve this: the 'barrel-stave' mechanism, where peptides aggregate and form a transmembrane pore, and the 'carpet' mechanism, where peptides accumulate on the membrane surface, disrupting the bilayer in a detergent-like manner. researchgate.netuminho.pt
For citropin 1.1, evidence suggests a membrane-disruptive mechanism. researchgate.netuni-duesseldorf.de Direct visualization studies have shown it can induce membrane leakage. uni-duesseldorf.de Furthermore, scanning electron microscopy and flow cytometry have demonstrated that active analogues disrupt bacterial membranes, likely via a carpet mechanism. researchgate.net
Given that this compound shows minimal antibacterial activity, it is inferred that it does not effectively permeabilize bacterial membranes. iiitd.edu.inacs.org The structural differences, specifically the three additional residues at the C-terminus (GLASP-OH), likely interfere with the peptide's ability to adopt the correct conformation or orientation required for efficient membrane disruption. iiitd.edu.inacs.org While it may still interact with the membrane surface due to its charge, this interaction does not translate into the lytic activity seen in its more potent counterparts. iiitd.edu.in The increase in hydrophobicity towards the C-terminus in some related peptides has been suggested to allow for deeper penetration into the lipid bilayer, a feature that might be altered in this compound. acs.org
Biophysical Characterization of Peptide-Membrane Binding
The biophysical properties of a peptide are critical to its interaction with and subsequent effect on a membrane. Key parameters include its secondary structure, hydrophobicity, and hydrophobic moment.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in elucidating the structure of citropin peptides. iiitd.edu.in For citropin 1.1, NMR studies in a trifluoroethanol/water mixture, which mimics a membrane environment, revealed an amphipathic α-helical structure with distinct hydrophobic and hydrophilic regions. iiitd.edu.in This amphipathicity is crucial for membrane interaction. Circular dichroism (CD) spectroscopy is another technique used to assess the secondary structure of these peptides in different environments, including in the presence of lipid vesicles. acs.org
The hydrophobic moment, a measure of the amphipathicity of a helix, has been correlated with the activity of citropin-based peptides. researchgate.net For citropin 1.1 analogues, an increased hydrophobic moment was associated with improved antimicrobial activity and better binding to bacterial membrane extracts. researchgate.net It is plausible that the structural modifications in this compound result in a hydrophobic moment that is not optimal for lytic activity.
Surface plasmon resonance (SPR) provides quantitative data on the binding affinity and kinetics of peptides to lipid bilayers. researchgate.net Such studies on citropin 1.1 and its analogues have demonstrated selectivity for different lipid compositions, which correlates with their biological activity. researchgate.net While specific SPR data for this compound is not available, its known lack of activity suggests it would exhibit weak binding or a lack of selectivity for bacterial-like membranes compared to active citropins. iiitd.edu.in
Table 1: Biophysical and Structural Data of Citropin Peptides
| Peptide | Sequence | Method | Environment | Structural Features | Reference |
|---|---|---|---|---|---|
| Citropin 1.1 | GLFDVIKKVASVIGGL-NH2 | NMR | TFE/water (1:1) | Amphipathic α-helix | iiitd.edu.in |
| Citropin 1.1 | GLFDVIKKVASVIGGL-NH2 | NMR | SDS micelles | Two α-helices (residues 4-7 and 10-16) separated by a βIV-turn | researchgate.net |
| This compound | GLFDVIKKVASVIGLASP-OH | - | - | Structurally related to Citropin 1.1 with C-terminal extension | iiitd.edu.in |
Intracellular Target Investigations (if applicable)
While the primary mode of action for most antimicrobial peptides is membrane disruption, some are known to translocate across the membrane and interact with intracellular targets such as DNA, RNA, or enzymes, thereby inhibiting essential cellular processes. uminho.ptimrpress.com
For the citropin family, the focus of research has been overwhelmingly on their membrane-disruptive properties. researchgate.netresearchgate.netfrontiersin.org There is no direct evidence in the reviewed literature to suggest that this compound has any specific intracellular targets. Its minimal activity is attributed to its ineffective interaction with the cell membrane, making it unlikely to be efficiently internalized to engage with any potential intracellular components. iiitd.edu.inacs.org The general consensus for related active peptides like citropin 1.1 is that their lethal effect stems from membrane permeabilization, leading to leakage of intracellular contents and cell death. frontiersin.org Therefore, investigations into intracellular targets for this compound are not currently applicable based on existing data.
Synthetic Biology and Peptide Engineering Approaches to Citropin 1.1.3 and Analogs
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Citropin-1.1.3
The primary method for producing this compound and its analogs for research purposes is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The standard and most widely used approach is the Fmoc (9-fluorenylmethyloxycarbonyl) N-α-amino protection strategy. iiitd.edu.inethz.ch
The synthesis process begins with an insoluble resin, such as Rink Amide resin, to which the C-terminal amino acid is attached. frontiersin.org The Fmoc protecting group on the N-terminus of the attached amino acid is then removed using a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). frontiersin.org The next Fmoc-protected amino acid is then activated and coupled to the newly deprotected N-terminus of the resin-bound peptide. Common coupling reagents include O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HCTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). frontiersin.orgacs.org This cycle of deprotection and coupling is repeated for each amino acid in the sequence of this compound (Gly-Leu-Phe-Asp-Val-Ile-Lys-Lys-Val-Ala-Ser-Val-Ile-Gly-Leu-Ala-Ser-Pro-OH). iiitd.edu.in
After the final amino acid is coupled, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. acs.org The crude peptide is then precipitated, purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. iiitd.edu.in This synthetic route allows for the reliable production of high-purity this compound and its various modifications for structural and functional studies. iiitd.edu.inresearchgate.net
Design and Synthesis of Truncated Fragments and Analogs
To understand the contribution of different regions of the peptide to its structure and minimal activity, numerous truncated fragments and analogs of citropin peptides have been designed and synthesized. researchgate.netresearchgate.net Studies on Citropin 1.1, a closely related and more active peptide, have shown that truncation can significantly impact biological activity. researchgate.net Generally, truncated versions of Citropin 1.1 exhibit lower antimicrobial potency than the full-length peptide. researchgate.net
For instance, a study systematically synthesized 18 analogs of Citropin 1.1, many of which were truncated fragments. researchgate.net This research provides a basis for understanding which parts of the peptide sequence are essential. While this compound itself is noted for its lack of significant antibacterial activity, the principles of truncation are applied to its family to probe the fundamentals of peptide function. iiitd.edu.in The synthesis of these shortened peptides follows the same SPPS methodologies described previously. By systematically removing amino acids from the N- or C-terminus, researchers can map the minimal sequence required for a specific structural fold or interaction.
Table 1: Selected Truncated Analogs of Citropin 1.1 and Their Properties This table showcases examples of truncation studies on a related citropin to illustrate the methodology.
| Peptide Name | Sequence | Modification Type | Key Finding | Reference |
| Citropin 1.1 | GLFDVIKKVASVIGGL-NH₂ | Parent Peptide | Wide-spectrum antimicrobial activity. | researchgate.net |
| (1-12)citropin | GLFDVIKKVASV-NH₂ | C-terminal Truncation | Adopts an α-helical structure along the entire backbone in SDS micelles. | researchgate.net |
| (1-13)citropin | GLFDVIKKVASVI-NH₂ | C-terminal Truncation | Shows some antimicrobial activity. | researchgate.net |
| GLFAVIKKVASVI-NH₂ | GLFAVIKKVASVI-NH₂ | Truncation & Substitution | Unexpectedly more active against E. coli than full-length Citropin 1.1. | researchgate.net |
Rational Design of Modified this compound Peptides
Rational design involves making specific, hypothesis-driven changes to the peptide's amino acid sequence to probe its structure-function relationship or to enhance specific properties.
Amino acid substitution is a powerful tool for determining the importance of individual residues. A common strategy is "alanine scanning," where each amino acid residue in the sequence is systematically replaced with alanine. ppm.edu.pl Alanine is chosen because its small, non-functional methyl side chain removes the specific functionality of the original residue without significantly disrupting the peptide's backbone conformation. Any observed change in structure or activity can then be attributed to the removed side chain.
In the broader citropin family, substitutions have yielded significant insights. For example, replacing the aspartate residue in Citropin 1.1 with a lysine (B10760008) resulted in an increased hydrophobic moment and enhanced membrane binding. researchgate.net Another study created an analog, (1-13)[Ala(4)]citropin, to investigate structural changes. researchgate.net These types of substitutions are crucial for identifying key residues that may be involved in maintaining the amphipathic α-helical structure characteristic of many citropins or in specific molecular interactions. acs.orgresearchgate.net
To bestow novel properties upon peptides, non-canonical amino acids (ncAAs) can be incorporated into the sequence during SPPS. These ncAAs possess side chains or backbone structures not found in the 20 common proteinogenic amino acids. Their inclusion can enhance proteolytic stability, modulate secondary structure, or introduce reactive groups for further modification.
For example, research on the antimicrobial peptide aurein (B1252700) 1.2, which is structurally related to citropins, demonstrated that incorporating β-amino acids can create peptidomimetics with improved antifungal activity and selectivity. researchgate.net β-amino acids have an extra carbon in their backbone, which can confer resistance to degradation by proteases and stabilize helical structures. researchgate.net Another application of ncAAs is in peptide stapling, where olefin-bearing amino acids are introduced to form covalent cross-links. frontiersin.org
Peptide Stapling and Cyclization for Conformational Stabilization
Linear peptides like this compound are often conformationally flexible in solution, which can be a drawback if a specific conformation, such as an α-helix, is required for activity. frontiersin.org Peptide stapling and cyclization are strategies used to lock the peptide into its bioactive conformation, thereby increasing structural rigidity, resistance to enzymatic degradation, and potentially improving cell permeability. frontiersin.orgresearchgate.net
Peptide stapling involves creating a covalent cross-link between two amino acid side chains, often to reinforce an α-helical structure. A common method is all-hydrocarbon stapling, which uses ring-closing metathesis. frontiersin.org This involves strategically placing two olefin-containing ncAAs, such as (S)-2-(4-pentenyl)alanine (S₅), at specific positions (e.g., i and i+4 or i and i+7) in the peptide sequence. frontiersin.org A ruthenium-based catalyst (e.g., Grubbs' reagent) is then used to form a hydrocarbon "staple" between the two side chains, macrocyclizing a portion of the peptide. frontiersin.org This has been successfully applied to a Citropin 1.1 analog (A4K14-citropin 1.1) to improve its helicity and protease stability. frontiersin.org
Cyclization refers to the formation of a peptide bond between the N- and C-termini, creating a cyclic backbone. This "head-to-tail" cyclization can significantly enhance peptide stability. researchgate.net Enzymatic methods, using ligases like butelase 1, have emerged as an efficient strategy for peptide cyclization. This process can improve the structural order and stability of antimicrobial peptides, leading to enhanced activity. researchgate.net
Evaluation of Modified Peptides for Structure-Function Insights
Once modified peptides are synthesized, they are subjected to a range of biophysical and biological evaluations to understand how the modifications have altered their properties. The secondary structure of the peptides is a primary focus, often analyzed using Circular Dichroism (CD) spectroscopy. frontiersin.orgacs.org CD spectra can reveal the degree of α-helicity, β-sheet content, or random coil structure, and how this changes in different environments (e.g., in water versus a membrane-mimicking solvent like trifluoroethanol or in the presence of micelles). frontiersin.orgresearchgate.net
For instance, CD analysis of stapled A4K14-citropin 1.1 analogs showed that the helicity could be dramatically increased from 61.5% in the linear parent peptide to as high as 89.8% in a stapled version. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, three-dimensional structural information, as demonstrated in studies of citropin 1.1 and its truncated analogs in SDS micelles, which revealed detailed helical structures and turns. researchgate.net
These structural data are then correlated with functional assays. Although this compound has minimal inherent antibacterial activity, its analogs are often tested for antimicrobial, antifungal, or antitumor activities to see if the modifications have conferred new functions. iiitd.edu.infrontiersin.org Protease stability assays are also critical, especially for stapled or cyclized peptides, to confirm that the modifications have successfully increased resistance to enzymatic degradation. frontiersin.org By combining these structural and functional evaluations, a comprehensive picture of the peptide's structure-activity relationship (SAR) is developed, providing valuable insights for the future design of peptide-based molecules. researchgate.net
Advanced Analytical and Biophysical Characterization Techniques in Citropin 1.1.3 Research
High-Resolution Mass Spectrometry for Isotopic and Post-Translational Analysis
High-resolution mass spectrometry (HR-MS) is a cornerstone technique for the precise characterization of peptides like Citropin-1.1.3. It allows for the accurate determination of molecular weight, which is crucial for confirming the primary amino acid sequence. frontiersin.org In the broader context of citropin research, electrospray ionization mass spectrometry (ESI-MS) has been instrumental in sequencing various citropin peptides and identifying post-translational modifications, such as C-terminal amidation. iiitd.edu.inadelaide.edu.au
Post-translational modifications (PTMs) are critical for the biological function of many peptides. adelaide.edu.au While specific PTMs for this compound are not extensively detailed in the provided search results, the study of related peptides indicates the importance of this analysis. For instance, the C-terminal amidation is a common PTM in amphibian peptides that can influence their stability and activity. imrpress.com Negative ion ESI-MS/MS is a powerful tool for identifying and characterizing PTMs, including isomerizations like the conversion of aspartic acid to isoaspartic acid, which can significantly alter a peptide's structure and function. adelaide.edu.auresearchgate.net
A study on stapled derivatives of A4K14-citropin 1.1 utilized HR-MS to confirm the molecular weights of the synthesized peptides, ensuring the accuracy of the intended modifications. frontiersin.org This highlights the role of HR-MS in verifying the products of synthetic peptide chemistry.
Advanced NMR Techniques for Dynamic Studies (e.g., Relaxation Dispersion)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of peptides in solution. iiitd.edu.in For the parent peptide, citropin 1.1, NMR studies in a trifluoroethanol/water mixture revealed an amphipathic α-helical structure. acs.orgiiitd.edu.inresearchgate.netresearchgate.net This foundational structural information is vital for understanding the function of related peptides like this compound.
Advanced NMR techniques, such as relaxation dispersion, can provide insights into the dynamic processes of peptides, including conformational changes and interactions with other molecules. While specific relaxation dispersion studies on this compound were not found, the conformational flexibility of similar peptides is a known factor in their biological activity. acs.org NMR studies on citropin 1.1 and its analogs in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic a membrane environment, have shown that the peptide can adopt different conformations, such as two α-helices separated by a turn. researchgate.net This indicates that the environment significantly influences the peptide's structure, a phenomenon that can be further explored with dynamic NMR studies.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a technique used to measure the thermodynamic parameters of binding interactions, such as those between a peptide and a membrane or another protein. researchgate.net This method directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
While specific ITC data for this compound is not available in the provided results, studies on a synthetic modification of citropin 1.1 interacting with calmodulin (CaM) have utilized ITC. researchgate.net These experiments revealed the thermodynamic parameters of the binding, providing insights into the mechanism of interaction. researchgate.net For other membrane-active peptides, ITC has been used to obtain interaction isotherms with phospholipid vesicles, helping to categorize the nature of their membrane interactions. unb.br
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics and affinity of binding between a molecule in solution and a molecule immobilized on a sensor surface. researchgate.net In the context of this compound and related peptides, SPR is valuable for investigating their interactions with model membranes. researchgate.net
Studies on citropin 1.1 have used SPR with vesicle-capture sensor chips to examine the peptide's selectivity for different types of lipid vesicles, mimicking bacterial and mammalian cell membranes. researchgate.net These studies can reveal how changes in the peptide sequence affect its binding affinity and selectivity. For example, an analog of citropin 1.1 showed enhanced binding to E. coli lipid extracts, which correlated with its biological activity. researchgate.net
Fluorescence Spectroscopy for Membrane Interaction and Conformational Changes
Fluorescence spectroscopy is a versatile tool for studying the interactions of peptides with membranes and any associated conformational changes. researchgate.net This technique often employs fluorescent probes that are sensitive to their environment. For instance, changes in the fluorescence of tryptophan residues within a peptide can indicate its insertion into a membrane.
While direct fluorescence spectroscopy studies on this compound are not detailed, research on the related peptide citropin 1.3 has utilized fluorescence microscopy to investigate its interaction with membrane models and cells. researchgate.net These studies showed that the peptide can cause membrane permeabilization and fusion. researchgate.net In studies of other antimicrobial peptides, fluorescence-based assays are used to monitor membrane leakage and depolarization, providing a measure of the peptide's disruptive effects on cell membranes. researchgate.net
Electron Microscopy (e.g., Cryo-EM) for Self-Assembly or Aggregation Studies
Electron microscopy (EM), particularly cryogenic electron microscopy (Cryo-EM), provides high-resolution images of macromolecular structures and assemblies. researchgate.netwhiterose.ac.uk This technique is invaluable for visualizing the self-assembly or aggregation of peptides, which can be related to their mechanism of action or potential amyloidogenic properties. researchgate.net
Research on citropin 1.3 has employed Cryo-EM to observe the formation of various fibrillar structures, including canonical amyloids and multilayered nanotubes. researchgate.net These findings shed light on the structural dynamics and self-aggregation properties of this related peptide. researchgate.net While no specific Cryo-EM studies on this compound were found, this technique holds significant potential for understanding its potential for self-assembly or aggregation, which is a known characteristic of some citropin peptides. researchgate.net
X-ray Crystallography (if applicable for crystal structure determination)
X-ray crystallography is the gold standard for determining the atomic-resolution three-dimensional structure of molecules that can be crystallized. researchgate.net While obtaining high-quality crystals of peptides can be challenging, a crystal structure provides the most detailed view of its static conformation.
The search results indicate that X-ray crystallography has been used in the study of citropin 1.3 in the presence of membrane and cell models. researchgate.net However, no specific crystal structure of this compound has been reported in the provided information. The applicability of this technique is dependent on the ability of the peptide to form well-ordered crystals, either alone or in complex with a binding partner.
Theoretical and Computational Studies of Citropin 1.1.3
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Membrane Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to predict the motion and interactions of atoms and molecules over time. For peptides like citropins, MD simulations are crucial for understanding their conformational flexibility and their dynamic interactions with bacterial cell membranes, which is central to their mechanism of action. acs.orgresearchgate.net
MD simulations of peptide-lipid bilayer systems are designed to mimic the initial contact and subsequent interaction of a peptide with a cell membrane. These simulations place the peptide in a virtual environment containing a lipid bilayer and solvent molecules, allowing researchers to observe how the peptide behaves. acs.orgunb.br The process typically involves:
System Setup: An idealized α-helical structure of the peptide is generated and placed near a pre-equilibrated lipid bilayer model (e.g., representing a bacterial or mammalian membrane). The entire system is then solvated with water and ions to achieve neutrality. acs.org
Equilibration: The system undergoes energy minimization to remove unfavorable contacts, followed by a series of short simulations under controlled temperature and pressure (NVT and NPT ensembles) to allow the system to reach a stable, equilibrated state. acs.org
Production Run: Long-duration simulations (often hundreds of nanoseconds) are performed to capture the spontaneous binding, insertion, and conformational changes of the peptide within the membrane environment. acs.org
Studies on related peptides like Citropin 1.1 have utilized various force fields (e.g., AMBER99SB-ILDN) and simulation packages (e.g., GROMACS) to model these interactions. acs.orgresearchgate.net The choice of lipid composition in the simulated bilayer is critical, as it determines the surface charge and physical properties of the membrane, influencing peptide affinity and activity. researchgate.net
Table 1: Example Parameters for MD Simulations of a Citropin-like Peptide This table is a representative example based on methodologies used for similar antimicrobial peptides.
| Parameter | Value/Description | Reference |
|---|---|---|
| Simulation Package | GROMACS 5.1.2 | acs.org |
| Force Field | AMBER99SB-ILDN | acs.org |
| Water Model | SPC/E | acs.org |
| Integration Time Step | 2 fs | acs.org |
| Temperature Coupling | Modified Berendsen thermostat (300 K) | acs.org |
| Pressure Coupling | Parrinello–Rahman barostat (1 bar) | acs.org |
| Electrostatics | Particle Mesh Ewald (PME) | acs.org |
| Production Run Length | 100 ns | acs.org |
The data from MD simulations are analyzed to understand the mechanism of membrane disruption. For Citropin 1.1 and its analogs, studies focus on several key events:
Insertion and Orientation: Upon interaction with a membrane, peptides like Citropin 1.1 are thought to adopt an amphipathic α-helical conformation. researchgate.net Circular dichroism and solid-state NMR data, supported by simulations, suggest that some citropins may penetrate the membrane at an oblique angle. researchgate.net The orientation of the peptide is crucial, as it positions hydrophobic residues to interact with the lipid core and cationic residues with the lipid headgroups.
Aggregation: The formation of peptide aggregates or oligomers on or within the membrane is a key step in many proposed mechanisms of action. Once a critical concentration of peptide is reached on the membrane surface, peptides can aggregate to form pores, a process known as a cooperative process. researchgate.netimrpress.com This can lead to membrane destabilization and lysis. imrpress.com For example, NMR studies on Citropin 1.1 analogs suggest the formation of head-to-tail helical dimers in a membrane-like environment. researchgate.net
Conformational Changes: While often modeled as an ideal helix, peptides can exhibit significant conformational flexibility. acs.org MD simulations of Citropin 1.1 in sodium dodecyl sulfate (B86663) (SDS) micelles revealed a structure with two α-helices separated by a turn, a deviation from the single helical structure observed in trifluoroethanol (TFE) solution. researchgate.net This flexibility may be essential for the peptide's ability to adapt to the diverse environments encountered during membrane translocation. acs.orgpbc.gda.pl
De Novo Peptide Design Algorithms Based on Citropin Scaffolds
De novo design involves creating novel peptide sequences with desired properties, rather than modifying existing ones. The structural scaffolds of naturally occurring AMPs, including the Citropin family, provide valuable templates for this process. acs.orgresearchgate.net The goal is to design peptides with enhanced activity, greater selectivity for target cells, or improved stability. researchgate.netbakerlab.org
Algorithms for de novo design often leverage knowledge of sequence-to-function relationships. researchgate.net By understanding how specific amino acid properties at different positions contribute to activity, designers can build new sequences. Strategies include:
Scaffold-Based Design: A known peptide backbone, such as that of Citropin 1.1, is used as a structural framework. The sequence is then computationally mutated to optimize properties like amphipathicity, charge, and hydrophobic moment, which are known to be critical for antimicrobial activity. researchgate.netnih.govpreprints.org
Sequence Morphing: This approach involves generating chimeric sequences between two parent peptides with different properties. A study that "morphed" sequences between an Aurein (B1252700) peptide (from the same frog order as citropins) and a synthetic AMP allowed for the systematic investigation of the sequence space to identify features responsible for activity and selectivity. acs.org
Evolutionary Algorithms: These computational methods mimic natural evolution to generate and screen vast virtual libraries of peptides. researchgate.net Peptides are selected and "mutated" over many generations based on scoring functions that predict their desired activity, leading to novel sequences that may not closely resemble the original scaffold. researchgate.net
While specific algorithms based solely on the Citropin-1.1.3 scaffold are not documented, the broader citropin family serves as a model for designing helical AMPs with a central twin-lysine motif. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For peptides, QSAR models use calculated molecular descriptors (e.g., hydrophobicity, charge, size, and electronic properties of amino acids) to predict their activity. researchgate.net
A QSAR study on Citropin 1.1 and its analogs successfully identified key structural features linked to its lytic activity and membrane specificity. researchgate.net The findings from this research offer a predictive framework that can guide the design of new peptides. researchgate.netresearchgate.net
Table 2: Summary of QSAR Findings for Citropin 1.1 Analogs
| Activity | Important Structural Properties/Positions | Implication for De Novo Design | Reference |
|---|---|---|---|
| Antitumor Activity | Specific structural properties at positions 3, 9, and 11. | Offers a basis for designing novel antitumor peptides with improved therapeutic indices. | researchgate.net |
Such QSAR models have demonstrated high correlation in predicting the activity of peptides and can be applied to identify new compounds with desired activity against specific targets, such as bacterial biofilms. pbc.gda.plresearchgate.net
Docking and Molecular Modeling for Potential Ligand or Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor or target). While many AMPs like citropins are thought to act primarily on the lipid bilayer, some may have specific intracellular targets. imrpress.comresearchgate.net
Molecular modeling and docking can be used to:
Predict how a peptide like this compound might interact with specific membrane components, such as lipid headgroups or integral membrane proteins.
Investigate potential interactions with intracellular targets if the peptide is capable of translocating across the cell membrane. researchgate.net
Guide modifications to the peptide sequence to enhance binding affinity and specificity for a given target. researchgate.net
Although integrated computational methods including molecular docking are widely used to improve the activities of natural bioactive peptides, specific docking studies detailing the interaction of this compound with a particular molecular target are not prominently featured in available research. researchgate.net
Bioinformatics Tools for Sequence and Structure Prediction
A variety of bioinformatics tools are essential for the initial characterization and study of peptides like this compound. These tools use computational algorithms to predict structural and functional features directly from the amino acid sequence. researchgate.netresearchgate.net
Secondary Structure Prediction: Tools based on consensus prediction from multiple alignments or neural networks can predict the propensity of a peptide sequence to form secondary structures like α-helices or β-sheets. unb.brresearchgate.net For citropins, these tools consistently predict a tendency to form an α-helix, a key feature for their interaction with membranes. researchgate.net
Physicochemical Property Calculation: Web servers and software can rapidly calculate important properties like net charge, isoelectric point, hydrophobic moment, and amphipathicity from a sequence. These parameters are fundamental in predicting a peptide's antimicrobial potential and mechanism.
Peptide Databases: Publicly available databases like the Antimicrobial Peptide Database (APD) serve as comprehensive repositories of known AMPs. researchgate.net They contain curated information on the sequence, structure, activity, and origin of thousands of peptides, providing a valuable resource for comparative analysis and for training new predictive models. researchgate.net
Structure Prediction and Modeling: For peptides without experimentally determined structures, homology modeling or ab initio (from scratch) modeling tools can generate 3D structural models. These models, while predictive, can serve as starting points for more intensive computational studies like MD simulations and docking. uni-duesseldorf.de
Future Research Directions and Unanswered Questions for Citropin 1.1.3
Elucidating the Precise In Vivo Role of Citropin-1.1.3 in Litoria citropa
The primary and most fundamental question surrounding this compound is its natural function within Litoria citropa. Unlike the related peptides Citropin 1.1 and 1.2, which are potent, wide-spectrum antibacterial agents, this compound displays minimal antimicrobial activity. acs.orgiiitd.edu.in Its presence in the dorsal gland secretions, alongside its more active counterparts, suggests a specialized, non-antimicrobial role. researchgate.netiiitd.edu.in
Future research must prioritize in vivo studies to understand its purpose. One hypothesis is that it may function as a hormone or neuropeptide, although it bears no sequence resemblance to known amphibian neuropeptides. iiitd.edu.in Investigations could involve transcriptomic and proteomic analyses of the frog's skin glands under various conditions to correlate this compound expression with specific physiological states. Determining its precise localization within the skin and its potential interaction with other secreted molecules will be crucial to unraveling its biological significance for the frog.
Investigating Potential Synergistic or Antagonistic Interactions with Other Peptides
The skin secretion of Litoria citropa is a complex cocktail of numerous peptides. acs.orgresearchgate.net It is plausible that this compound does not act in isolation but rather modulates the activity of other components in the secretion. Future studies should systematically investigate potential synergistic or antagonistic interactions.
For instance, while this compound itself is not strongly antimicrobial, it could enhance the efficacy of peptides like Citropin 1.1. Research on Citropin 1.1 has shown it can act synergistically with conventional antibiotics like rifampicin (B610482) and minocycline (B592863) against bacterial biofilms. pbc.gda.pl This provides a precedent for exploring similar combinatorial effects. Checkerboard assays, combining this compound with other native peptides against a panel of microbes, could reveal hidden functionalities. Conversely, it might act antagonistically, perhaps to regulate the potent activity of other peptides and minimize damage to the host's own tissues.
Exploration of Environmental or Physiological Triggers for its Secretion and Function
The production and release of skin peptides in amphibians are often a response to external stimuli. imrpress.com Understanding the specific triggers for this compound secretion is essential for deducing its function. Research should focus on identifying whether its release is prompted by physical threats, pathogenic encounters, reproductive cycles, or specific environmental stressors like changes in humidity or temperature.
Controlled laboratory experiments exposing Litoria citropa to various stimuli while monitoring the composition of their skin secretions would be highly informative. This could involve analyzing secretions post-exposure to different microbial species or in response to simulated predator cues. Such studies would help to build a functional context for this compound, linking its presence to specific ecological or physiological challenges.
Development of Novel Biosensors or Probes Incorporating this compound
The unique structure of this compound could be harnessed for biotechnological applications, such as in the development of novel biosensors. While its natural binding partners are unknown, its specific sequence could be used to design probes for detecting these targets once identified. If this compound is found to interact with specific cell types, microbial surfaces, or other molecules, it could be labeled with fluorescent or radioactive tags to serve as a molecular probe for imaging or diagnostic assays. The development of synthetic probes based on peptide structures is a growing field, and this compound represents an untapped resource in this area. nih.gov
Expanding In Silico Studies to Predict and Validate Novel Biological Activities
Computational, or in silico, methods are invaluable for predicting the structure and potential functions of peptides. While the solution structure of the related Citropin 1.1 has been determined to be an amphipathic α-helix, the conformational properties of this compound and the influence of its C-terminal extension (Pro-Ser-Pro) are not fully understood. acs.orgiiitd.edu.in
Future in silico research should involve molecular dynamics simulations to model its three-dimensional structure and its interactions with various biological membranes (bacterial, fungal, mammalian). acs.org These computational studies can predict its propensity to form specific structures, its membrane-binding capabilities, and potential interactions with other molecules, thereby guiding and refining hypotheses for subsequent experimental validation. Such studies have been instrumental in optimizing related peptides like A4K14-Citropin 1.1 for enhanced stability and activity. frontiersin.org
Methodological Advancements for Comprehensive Peptide Characterization In Situ
A significant challenge in understanding peptide function is studying them within their native environment. Advances in analytical techniques are crucial for the in situ characterization of this compound. Techniques like mass spectrometry imaging (MSI) could be used to map the precise location of the peptide on the frog's skin. Furthermore, advanced NMR and spectroscopic methods can provide insights into the peptide's structure and interactions directly in a membrane-mimetic environment, which is more biologically relevant than simple solutions. rsc.orgscribd.com The development of tag-based purification methods could also facilitate the isolation of intact peptide complexes for structural and biochemical analysis. mdpi.com
Translational Research Beyond Direct Antimicrobial Applications (e.g., material science, bio-inspiration)
Given its low direct antimicrobial toxicity, the translational potential of this compound may lie outside of conventional antibiotic development. Its unique sequence and structure could serve as an inspiration for new biomaterials. Peptides are increasingly being explored for their ability to self-assemble into novel materials like hydrogels, which have applications in tissue engineering and drug delivery. whiterose.ac.uk The properties of this compound could be exploited to design peptide-based materials with specific physical or biochemical characteristics. Its potential role as a modulator of other peptides' activity also suggests applications in creating "smart" therapeutic formulations where its presence could regulate the release or activity of a primary drug.
Q & A
Q. What statistical approaches reconcile this compound’s in vitro vs. in vivo efficacy disparities?
- Solution : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Use ANOVA with post-hoc Tukey tests to compare tissue-specific effects .
Data Interpretation & Reporting
Q. How should researchers document this compound’s structure-activity relationships (SAR) for peer review?
- Guidelines : Present SAR data in tabular form (e.g., IC50 values, structural modifications). Use ChemDraw for molecular visualization and adhere to IUPAC nomenclature. Discuss outliers in the context of steric or electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
